molecular formula C12H14BrN3OS B14914577 5-Bromo-N-(1-(1,5-dimethyl-1h-pyrazol-4-yl)ethyl)thiophene-3-carboxamide

5-Bromo-N-(1-(1,5-dimethyl-1h-pyrazol-4-yl)ethyl)thiophene-3-carboxamide

Cat. No.: B14914577
M. Wt: 328.23 g/mol
InChI Key: ZQVOFOOIMLCSNP-UHFFFAOYSA-N
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Description

5-Bromo-N-(1-(1,5-dimethyl-1h-pyrazol-4-yl)ethyl)thiophene-3-carboxamide is a heterocyclic compound that features a bromine atom, a pyrazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(1-(1,5-dimethyl-1h-pyrazol-4-yl)ethyl)thiophene-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, alkoxides

Major Products

    Oxidation: Oxidized thiophene derivatives

    Reduction: Reduced carboxamide derivatives

    Substitution: Substituted thiophene derivatives

Mechanism of Action

The mechanism of action of 5-Bromo-N-(1-(1,5-dimethyl-1h-pyrazol-4-yl)ethyl)thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating binding to active sites. The thiophene ring can participate in π-π stacking interactions, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-(1-(1,5-dimethyl-1h-pyrazol-4-yl)ethyl)thiophene-3-carboxamide is unique due to the presence of both the bromine atom and the pyrazole ring, which confer distinct electronic and steric properties. These features enhance its potential for diverse chemical reactions and applications .

Properties

Molecular Formula

C12H14BrN3OS

Molecular Weight

328.23 g/mol

IUPAC Name

5-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]thiophene-3-carboxamide

InChI

InChI=1S/C12H14BrN3OS/c1-7(10-5-14-16(3)8(10)2)15-12(17)9-4-11(13)18-6-9/h4-7H,1-3H3,(H,15,17)

InChI Key

ZQVOFOOIMLCSNP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C(C)NC(=O)C2=CSC(=C2)Br

Origin of Product

United States

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